2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile
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Overview
Description
2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile is a chemical compound with the CAS Number: 2119900-73-9 . It has a molecular weight of 122.13 and its IUPAC name is 2-(4-methylisoxazol-3-yl)acetonitrile .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 15 bonds; 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 triple bond, 5 aromatic bonds, 1 five-membered ring, 1 nitrile (aliphatic), and 1 Isoxazole .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Analytical Chemistry Applications
2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile has been instrumental in the development of analytical methods for detecting and quantifying substances. For instance, it has been used in high-pressure liquid chromatography (HPLC) techniques to determine plasma levels of specific drugs and metabolites. Its properties facilitate the separation and identification of compounds in complex biological matrices, enhancing the accuracy and sensitivity of analytical outcomes (Wheeler et al., 1978).
Pharmacokinetic Studies
In pharmacokinetics, this compound plays a crucial role in studying the metabolism and distribution of drugs within the body. By enabling precise measurement of drug concentrations in various body fluids, researchers can better understand the dynamics of drug absorption, distribution, metabolism, and excretion. This knowledge is vital for optimizing drug dosages and improving therapeutic efficacy (Koeppe et al., 1987).
Environmental Toxicology
The compound's involvement in environmental toxicology research highlights its utility in assessing the impact of chemicals on health and ecosystems. Studies focusing on the toxicity profiles of various substances often utilize this compound as a reference or tool in elucidating mechanisms of action, evaluating toxic effects, and developing safety guidelines (Lee et al., 2014).
Safety and Hazards
The safety information for 2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Properties
IUPAC Name |
2-(4-methyl-1,2-oxazol-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5-4-9-8-6(5)2-3-7/h4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYHPCBHCDWOKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CON=C1CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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